(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one is a complex organic compound featuring a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-hydroxybenzaldehyde with 1,3-benzodioxole derivatives under basic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of palladium-catalyzed arylation and Noyori asymmetric hydrogenation to achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrobenzofuran compounds .
Scientific Research Applications
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, including anti-tumor and antibacterial properties.
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-ethylbenzofuran and 2-methylbenzofuran share a similar core structure but differ in their functional groups and bioactivity.
Benzodioxole derivatives: Compounds such as piperonyl butoxide and safrole also contain the benzodioxole moiety but have different applications and properties.
Uniqueness
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one is unique due to its combination of the benzofuran and benzodioxole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-ethoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-20-12-4-5-13-15(9-12)23-17(18(13)19)8-11-3-6-14-16(7-11)22-10-21-14/h3-9H,2,10H2,1H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTPXASHCJLUNQ-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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